Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
CAS No.:
Cat. No.: VC17697733
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O3 |
|---|---|
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | methyl 2-[2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
| Standard InChI | InChI=1S/C13H14N2O3/c1-9-4-3-5-11(6-9)15-13(17)10(8-14-15)7-12(16)18-2/h3-6,8,14H,7H2,1-2H3 |
| Standard InChI Key | MJNHVASIIPYMTB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)C(=CN2)CC(=O)OC |
Introduction
Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Despite the extensive research on pyrazole derivatives, specific information on this compound is limited. This article will provide an overview of its structure, potential synthesis methods, and any available data on its biological activities.
Synthesis Methods
The synthesis of pyrazole derivatives often involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds. For Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, a plausible synthesis route could involve the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound, followed by esterification to introduce the acetate group.
Example Synthesis Route:
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Starting Materials: 3-Methylphenylhydrazine and a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).
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Reaction Conditions: The reaction mixture is heated in a solvent like ethanol or methanol, possibly with an acid catalyst.
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Product Isolation: The resulting pyrazole derivative is then esterified to form the acetate ester.
Biological Activities
Pyrazole derivatives have been extensively studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer effects . While specific data on Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is not available, related compounds have shown promising results in these areas.
| Biological Activity | Description |
|---|---|
| Antioxidant Activity | Pyrazoles can scavenge free radicals, potentially protecting against oxidative stress. |
| Anticancer Activity | Some pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. |
| Anti-inflammatory Activity | Pyrazoles may inhibit inflammatory pathways, reducing inflammation. |
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